molecular formula C10H11F3N4O B3124428 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline CAS No. 318258-31-0

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Cat. No.: B3124428
CAS No.: 318258-31-0
M. Wt: 260.22 g/mol
InChI Key: HEXIEJNPHSTKMF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and a urea moiety attached to a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include controlled temperatures and pH adjustments to ensure the desired product is obtained with high purity.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. This involves using large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of automated systems and continuous flow processes can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

    Substitution: The trifluoromethyl and urea groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce different functional groups, leading to a variety of quinazoline derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with specific enzymes, altering their catalytic functions and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is unique due to its specific combination of a quinazoline ring, trifluoromethyl group, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXIEJNPHSTKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180745
Record name N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318258-31-0
Record name N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318258-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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